Cas no 2228570-03-2 (2-(3-cyano-4-fluorophenyl)ethanimidamide)

2-(3-Cyano-4-fluorophenyl)ethanimidamide is a specialized organic compound featuring a cyano group and a fluorine substituent on the phenyl ring, coupled with an ethanimidamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing groups (cyano and fluorine) enhances its utility in nucleophilic substitution and cross-coupling reactions. Its high purity and stability under standard conditions ensure consistent performance in complex synthetic pathways. The compound is particularly useful in the development of bioactive molecules, offering precise control over molecular architecture. Proper handling and storage are recommended to maintain its integrity.
2-(3-cyano-4-fluorophenyl)ethanimidamide structure
2228570-03-2 structure
Product name:2-(3-cyano-4-fluorophenyl)ethanimidamide
CAS No:2228570-03-2
MF:C9H8FN3
MW:177.178324699402
CID:6042664
PubChem ID:165639174

2-(3-cyano-4-fluorophenyl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-cyano-4-fluorophenyl)ethanimidamide
    • EN300-1729438
    • 2228570-03-2
    • Inchi: 1S/C9H8FN3/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H3,12,13)
    • InChI Key: HSGMEEKJQVJMFQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C#N)CC(=N)N

Computed Properties

  • Exact Mass: 177.07022543g/mol
  • Monoisotopic Mass: 177.07022543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.7Ų
  • XLogP3: 0.6

2-(3-cyano-4-fluorophenyl)ethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1729438-0.1g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
0.1g
$867.0 2023-09-20
Enamine
EN300-1729438-10.0g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
10g
$4236.0 2023-06-04
Enamine
EN300-1729438-5.0g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
5g
$2858.0 2023-06-04
Enamine
EN300-1729438-0.5g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
0.5g
$946.0 2023-09-20
Enamine
EN300-1729438-10g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
10g
$4236.0 2023-09-20
Enamine
EN300-1729438-5g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
5g
$2858.0 2023-09-20
Enamine
EN300-1729438-0.05g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
0.05g
$827.0 2023-09-20
Enamine
EN300-1729438-1g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
1g
$986.0 2023-09-20
Enamine
EN300-1729438-2.5g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
2.5g
$1931.0 2023-09-20
Enamine
EN300-1729438-1.0g
2-(3-cyano-4-fluorophenyl)ethanimidamide
2228570-03-2
1g
$986.0 2023-06-04

Additional information on 2-(3-cyano-4-fluorophenyl)ethanimidamide

Introduction to 2-(3-cyano-4-fluorophenyl)ethanimidamide (CAS No. 2228570-03-2)

2-(3-cyano-4-fluorophenyl)ethanimidamide, identified by the chemical identifier CAS No. 2228570-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for further research and development in drug discovery. The presence of both cyano and fluoro substituents in its aromatic ring system imparts distinct electronic and steric characteristics, which are critical for modulating biological activity.

The molecular structure of 2-(3-cyano-4-fluorophenyl)ethanimidamide consists of a benzene ring substituted at the 3-position with a cyano group (-CN) and at the 4-position with a fluoro group (-F). The ethanimidamide moiety, attached to the benzene ring, introduces an amide functional group (-NHCOCH₃), which is known to enhance solubility and bioavailability in pharmaceutical compounds. This combination of functional groups makes the compound a versatile scaffold for designing molecules with potential therapeutic applications.

In recent years, there has been growing interest in the development of novel compounds that target specific biological pathways associated with various diseases. The structural features of 2-(3-cyano-4-fluorophenyl)ethanimidamide suggest that it may interact with biological targets in ways that could lead to innovative treatments. For instance, the electron-withdrawing nature of the cyano group can influence the compound's binding affinity to enzymes or receptors, while the fluoro substituent is often used to improve metabolic stability and pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Researchers have been exploring its pharmacological profile to evaluate its efficacy against conditions such as cancer, inflammation, and neurological disorders. Preliminary studies indicate that 2-(3-cyano-4-fluorophenyl)ethanimidamide may exhibit inhibitory effects on certain kinases and transcription factors, which are key players in disease progression. These findings align with current trends in drug discovery, where small molecules with multifunctional properties are highly sought after.

The synthesis of 2-(3-cyano-4-fluorophenyl)ethanimidamide presents both challenges and opportunities for chemists. The introduction of fluorine atoms into aromatic systems often requires careful optimization to ensure high yields and purity. Additionally, the cyano group necessitates protective group strategies during synthesis to prevent unwanted side reactions. Advances in synthetic methodologies have enabled more efficient production routes for such compounds, making them more accessible for further investigation.

From a computational chemistry perspective, 2-(3-cyano-4-fluorophenyl)ethanimidamide has been studied using various modeling techniques to predict its interactions with biological targets. Molecular docking simulations have shown that this compound can bind to proteins involved in disease pathways, suggesting its potential as a lead molecule for drug development. These computational approaches are increasingly integral to modern medicinal chemistry, allowing researchers to screen large libraries of compounds rapidly and identify promising candidates for experimental validation.

The pharmacokinetic properties of 2-(3-cyano-4-fluorophenyl)ethanimidamide are also under scrutiny. Fluoro-substituted compounds are known for their improved bioavailability and resistance to metabolic degradation, which are critical factors for drug efficacy. Preliminary pharmacokinetic studies suggest that this compound may exhibit favorable properties when administered orally or intravenously, depending on formulation strategies. Such data is crucial for advancing preclinical development and guiding clinical trial design.

In conclusion, 2-(3-cyano-4-fluorophenyl)ethanimidamide (CAS No. 2228570-03-2) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of cyano and fluoro substituents provides a versatile scaffold for designing molecules with enhanced biological activity. As research continues to uncover new insights into its pharmacological properties, this compound holds promise for addressing various medical conditions and improving patient outcomes.

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